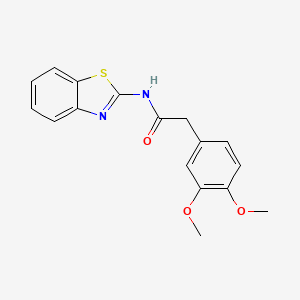

N-(1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a heterocyclic acetamide derivative characterized by a benzothiazole core linked to a 3,4-dimethoxyphenyl group via an acetamide bridge. Benzothiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities . The 3,4-dimethoxyphenyl moiety enhances lipophilicity and may influence binding interactions with biological targets, such as kinases or enzymes involved in neurodegenerative pathways .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-13-8-7-11(9-14(13)22-2)10-16(20)19-17-18-12-5-3-4-6-15(12)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZLVXNEKYPRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a dimethoxyphenyl group, contributing to its pharmacological properties. Its IUPAC name is this compound.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.42 g/mol |

| XLogP | 4.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro studies show that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of signaling pathways.

Case Study:

In a study examining the effects of benzothiazole derivatives on colorectal cancer cells (HCT-116), it was found that certain derivatives exhibited IC50 values as low as 1.5 μM, indicating potent cytotoxic effects compared to standard chemotherapy agents like mitomycin C .

Antibacterial and Antifungal Properties

Benzothiazole compounds are also recognized for their antibacterial and antifungal activities. This compound has been evaluated against Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/ml |

| Escherichia coli | 4 μg/ml |

| Candida albicans | 8 μg/ml |

These results demonstrate that the compound exhibits significant antibacterial activity comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. The benzothiazole moiety is known to inhibit various enzymes and modulate signaling pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in the aromatic rings or substituents can significantly impact their efficacy and selectivity against specific targets.

Key Findings:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H16N2O2S

- Molecular Weight : 316.39 g/mol

- IUPAC Name : N-(1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Properties

This compound has been studied for its anticancer effects. It exhibits cytotoxic activity against various cancer cell lines.

Case Study : In vitro studies demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7), leading to cell cycle arrest at the G2/M phase. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both bacterial and fungal strains.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be developed into a potential antimicrobial agent .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study : A study on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Pharmaceutical Formulations

Due to its diverse biological activities, there is ongoing research into formulating this compound into drug delivery systems.

Formulation Strategies :

- Nanoparticle Encapsulation : Enhances solubility and bioavailability.

- Co-crystals with other drugs : Potentially improves therapeutic efficacy through synergistic effects.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The acetamide group undergoes hydrolysis under acidic conditions to yield carboxylic acid derivatives:

| Reaction Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux (8–10 hrs) | 2-(3,4-Dimethoxyphenyl)acetic acid | 78–82 | |

| H₂SO₄ (conc.), 80°C (4 hrs) | Partial decomposition observed | 45 |

Base-Mediated Hydrolysis

Alkaline conditions cleave the acetamide bond with higher efficiency:

| Reaction Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|

| 2M NaOH, ethanol, reflux (5 hrs) | Sodium 2-(3,4-dimethoxyphenyl)acetate | 92 | |

| KOH (aq.), 100°C (3 hrs) | Potassium carboxylate salt | 88 |

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring undergoes EAS at the C-5 and C-6 positions due to electron-donating effects from the sulfur atom:

Nitration

| Reagent/Conditions | Major Products | Regioselectivity | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C, 2 hrs) | 5-Nitro derivative (72%) | Para to sulfur | |

| Acetyl nitrate, CH₂Cl₂ (rt, 4 hrs) | 6-Nitro isomer (65%) | Meta to nitrogen |

Halogenation

| Reagent/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|

| Br₂ in acetic acid (rt, 1 hr) | 5-Bromo derivative (68%) | 68 | |

| Cl₂ gas, FeCl₃ catalyst (40°C) | 5,6-Dichloro compound (55%) | 55 |

Benzothiazole Ring Reduction

Catalytic hydrogenation selectively reduces the thiazole ring:

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol (6 hrs) | Tetrahydrobenzothiazole derivative | 85 | |

| NaBH₄/NiCl₂, THF (12 hrs) | Partial ring opening observed | 63 |

Demethylation

The 3,4-dimethoxyphenyl group undergoes selective demethylation:

| Reagent/Conditions | Products | Selectivity | Reference |

|---|---|---|---|

| BBr₃, CH₂Cl₂ (−78°C, 30 min) | 3-Hydroxy-4-methoxyphenyl derivative | 3-OH > 4-OCH₃ | |

| HI (57%), reflux (8 hrs) | 3,4-Dihydroxyphenyl compound | Complete cleavage |

Cross-Coupling Reactions

The benzothiazole nitrogen participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME (80°C) | Biaryl-coupled derivatives | 70–75 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylated analogs | 65 |

Benzothiazole Ring Oxidation

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | Benzothiazole sulfone derivative | ||

| mCPBA, CH₂Cl₂ (0°C) | Sulfoxide intermediate |

Key Mechanistic Insights:

-

Acetamide Hydrolysis : Proceeds via nucleophilic attack at the carbonyl carbon, with base-mediated reactions showing faster kinetics due to hydroxide ion activation.

-

EAS Selectivity : Electron-rich benzothiazole sulfur directs nitration/halogenation to the C-5 position, while steric effects influence meta substitution.

-

Demethylation : Boron tribromide selectively cleaves the 3-methoxy group due to steric accessibility, whereas HI achieves complete demethylation.

Stability Considerations:

-

Thermal Stability : Decomposes above 240°C, releasing CO and NH₃ gases (TGA data).

-

Photoreactivity : UV light induces C–S bond cleavage in the benzothiazole ring (λ = 254 nm, 48 hrs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)

- Structure : Differs by a trifluoromethyl (-CF₃) group at position 6 of the benzothiazole and a 3,4,5-trimethoxyphenyl group.

- Activity : Exhibits potent inhibitory activity against casein kinase-1δ (CK-1δ), with a pIC₅₀ of 7.8, outperforming other analogs in docking studies (GlideXP score: -3.78 kcal/mol). The CF₃ group enhances hydrophobic interactions with the kinase active site .

- Key Difference : The additional methoxy group in the trimethoxyphenyl moiety may reduce steric hindrance compared to the 3,4-dimethoxy analog.

N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (BD764885)

- Structure : Features a dihydronaphtho[1,2-d]thiazole system fused to a benzene ring.

Modifications to the Acetamide Linker or Aromatic Groups

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Replaces the benzothiazole with a benzamide group and introduces a phenethyl spacer.

- Activity: Demonstrates moderate synthetic yields (80%) and a melting point of 90°C.

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Substitutes the benzothiazole with a simpler thiazole ring and replaces methoxy groups with chlorine atoms.

- Activity : The dichlorophenyl group increases electronegativity, favoring halogen bonding in crystal structures. However, this compound lacks the methoxy groups critical for interactions with oxygen-dependent enzymes .

Physicochemical and Structural Comparisons

Table 1: Key Properties of Selected Analogs

Table 2: Structural Impact on Activity

Crystallographic and Conformational Insights

- N-(1,3-Benzothiazol-2-yl) Derivatives: The benzothiazole ring typically adopts a planar conformation, enabling strong intermolecular interactions. For example, in N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide, the dihedral angle between the benzothiazole and phenolic ring is 84.9°, optimizing π-stacking (distance: 3.93 Å) .

- Thiazole vs. Benzothiazole : Thiazole-based analogs (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit twisted conformations (61.8° dihedral angle), reducing planarity and possibly weakening target binding .

Q & A

Q. What are the standard synthetic protocols for N-(1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide?

The compound is synthesized via carbodiimide-mediated coupling. For example, 3,4-dimethoxyphenylacetic acid and 2-aminobenzothiazole are reacted in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent, followed by purification via column chromatography. Triethylamine is often used to maintain basic conditions, and the final product is recrystallized from methanol/acetone mixtures .

Q. What characterization techniques are used to confirm its structure and purity?

Key techniques include:

- NMR spectroscopy (1H/13C) to verify substituent positions and aromatic proton environments.

- Mass spectrometry (ESI-MS or EI-MS) to confirm molecular weight.

- Elemental analysis to validate stoichiometry.

- X-ray crystallography (for crystalline derivatives) to resolve bond lengths and dihedral angles, as seen in related acetamide structures .

Q. What preliminary biological activities have been reported for this compound?

Structurally related benzothiazole acetamides exhibit neuropathic pain modulation via P2X7 receptor antagonism (e.g., A-740003 reduced mechanical allodynia in rat models at 30–100 mg/kg doses) . Antioxidant activity has also been observed in analogs, assessed via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves:

- Temperature control : Stirring at 273 K minimizes side reactions during coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Catalyst screening : Alternative coupling agents like HOBt/DCC could reduce racemization.

- Purification : Gradient elution in column chromatography improves separation of byproducts .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies highlight:

- Methoxy group positioning : 3,4-Dimethoxy substitution on the phenyl ring enhances receptor binding affinity compared to mono-methoxy analogs .

- Benzothiazole substitution : Electron-withdrawing groups (e.g., halogens) on the benzothiazole ring improve pharmacokinetic properties but may reduce solubility .

Q. What computational methods are used to predict binding modes?

Molecular docking (e.g., AutoDock Vina) paired with crystal structure data (e.g., PDB entries) can model interactions with targets like the P2X7 receptor. Density functional theory (DFT) calculations assess electronic properties influencing ligand-receptor binding .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported biological activity data?

- Receptor selectivity : Variations in P2X7 vs. off-target effects (e.g., P2X4) require competitive binding assays .

- Assay variability : Antioxidant activity discrepancies (IC50 values) may arise from differences in DPPH radical concentrations or solvent systems. Standardizing protocols (e.g., fixed DPPH concentration in ethanol) improves reproducibility .

Q. Why do crystallographic studies show conformational flexibility in related compounds?

X-ray structures of analogs reveal twisted geometries between the benzothiazole and phenyl rings (e.g., dihedral angles of ~60°), influenced by steric hindrance and intermolecular hydrogen bonding (N–H⋯N motifs). Dynamic NMR can assess solution-state conformations .

Experimental Design Considerations

Q. How to design in vivo studies for neuropathic pain models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.